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Compound of Interest

Compound Name: 17(S)-HDHA-d5

Cat. No.: B12413613 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the measurement of 17-hydroxy-

4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA) in tissue samples. 17(S)-HDHA

is a key bioactive lipid mediator derived from docosahexaenoic acid (DHA) and serves as a

precursor to specialized pro-resolving mediators (SPMs), including D-series resolvins and

protectins.[1][2][3] Accurate quantification of 17(S)-HDHA is crucial for understanding its role in

inflammatory processes and for the development of novel therapeutics targeting inflammation

resolution.

Data Presentation
The following tables summarize quantitative data of 17(S)-HDHA levels reported in various

mouse tissues. These values can serve as a reference for expected physiological

concentrations.

Table 1: 17(S)-HDHA Levels in Tissues of Wildtype and Fat-1 Mice
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Tissue Genotype
17-HDHA Level (ng/g
tissue)

Colon Wildtype ~1.5

Colon Fat-1 ~2.5

Spleen Wildtype ~1.0

Spleen Fat-1 ~1.2

Kidney Wildtype ~1.8

Kidney Fat-1 ~2.5

Data extracted from a study on hydroxy lipid metabolites in mouse organs.[4] The fat-1 mouse

model has an abundance of n-3 polyunsaturated fatty acids.[4]

Table 2: 17-HDHA Levels in Adipose Tissue of Mice on Different Diets

Adipose Tissue Diet
17-HDHA Level (pg/mg
tissue)

Gonadal Normal Chow ~1.5

Gonadal High-Fat (4 days) ~0.5

Gonadal High-Fat (14 days) ~0.2

Data from a study on the local production of pro-resolving lipid mediators in obesity.

Signaling Pathway
The following diagram illustrates the biosynthetic pathway of 17(S)-HDHA from DHA and its

subsequent conversion to D-series resolvins and protectin D1.
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Caption: Biosynthesis of 17(S)-HDHA and its conversion to resolvins and protectins.

Experimental Protocols
This section details a generalized protocol for the quantification of 17(S)-HDHA in tissue

samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow
The overall workflow for measuring 17(S)-HDHA in tissue is depicted below.
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Caption: General workflow for 17(S)-HDHA measurement in tissue samples.

I. Materials and Reagents
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade),

Hexane (HPLC grade), Methyl Formate (HPLC grade), Acetic Acid (LC-MS grade)

Internal Standard: Deuterated 17(S)-HDHA (e.g., 17(S)-HDHA-d8)

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

Other: Liquid nitrogen, homogenizer, centrifuge, evaporator (e.g., under nitrogen stream)

II. Sample Preparation
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Tissue Collection and Storage: Immediately snap-freeze tissue samples in liquid nitrogen

upon collection and store at -80°C until analysis to prevent lipid oxidation.

Tissue Homogenization:

Weigh the frozen tissue sample (typically 50-100 mg).

Homogenize the tissue in 2 mL of ice-cold methanol. This step is critical to deactivate

enzymes that can degrade lipids.

Internal Standard Spiking:

Add a known amount of deuterated internal standard (e.g., 1 ng of 17(S)-HDHA-d8) to the

homogenate. The internal standard is essential for accurate quantification by correcting for

sample loss during extraction and for matrix effects during LC-MS/MS analysis.

III. Lipid Extraction using Solid-Phase Extraction (SPE)
Sample Centrifugation: Centrifuge the tissue homogenate at a low speed (e.g., 1500 x g) for

10 minutes at 4°C to pellet cellular debris.

Acidification: Transfer the supernatant to a new tube and acidify to a pH of approximately 3.5

with a dilute acid (e.g., 0.1 M HCl).

SPE Cartridge Conditioning:

Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of

water.

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.

Washing:

Wash the cartridge with 5 mL of water to remove polar impurities.

Wash the cartridge with 5 mL of hexane to remove non-polar, neutral lipids.

Elution: Elute the desired lipid fraction containing 17(S)-HDHA with 8 mL of methyl formate.
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Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the

initial LC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% acetic acid).

IV. LC-MS/MS Analysis
Chromatographic Separation:

Column: A C18 reversed-phase column is typically used for the separation of lipid

mediators.

Mobile Phase: A binary gradient of acetonitrile and water, both containing a small amount

of acetic acid (e.g., 0.1%), is commonly employed.

Gradient: A typical gradient would start with a lower concentration of acetonitrile, which is

gradually increased to elute more hydrophobic compounds.

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in the negative ion mode is used for the detection

of 17(S)-HDHA.

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for

quantification due to its high selectivity and sensitivity.

MRM Transitions:

For 17(S)-HDHA, the precursor ion is [M-H]⁻ at m/z 343.1.

Characteristic product ions for fragmentation include m/z 299.2 and 281.2.

For the deuterated internal standard, the corresponding mass transitions are monitored.

V. Data Analysis and Quantification
Calibration Curve: Generate a calibration curve using a series of known concentrations of a

17(S)-HDHA standard, each spiked with the same amount of internal standard as the
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samples.

Quantification: Determine the concentration of 17(S)-HDHA in the tissue samples by

comparing the peak area ratio of the analyte to the internal standard against the calibration

curve. The final concentration is typically expressed as ng or pg of 17(S)-HDHA per mg or g

of tissue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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